DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Overview
Description
Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a chemical compound with the CAS Number: 924964-23-8 . It has a molecular weight of 311.38 .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3
. This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 311.38 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would typically be found on a material safety data sheet (MSDS) or similar resources.Scientific Research Applications
Synthesis Techniques and Applications
1,4‐Diazobicyclo[2.2.2]octane-Catalyzed Coupling : This paper discusses the synthesis of a title dicarboxylic acid, involving a series of reactions including catalyzed coupling, SN2′-reactions, and acidic ester cleavage. The method provides insights into the efficient synthesis of complex organic compounds (Hoffmann & Rabe, 1984).
Chiral Auxiliary Applications : The study presents the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. This compound demonstrates significant utility in dipeptide synthesis and other transformations, showcasing the versatility of tert-butyl based compounds in organic chemistry (Studer, Hintermann & Seebach, 1995).
Chemical Properties and Characterization
Characterization of Schiff Base Compounds : This research focuses on the synthesis and characterization of Schiff base compounds derived from tert-butyl carboxylates. It highlights the importance of understanding molecular and crystal structures for applications in materials science and chemistry (Çolak et al., 2021).
Organic Compound Synthesis : A study on the synthesis and properties of novel polyimides containing tert-butyl side groups. This research is crucial for developing materials with low dielectric constants and high solubility, which have potential applications in electronics and materials science (Chern & Tsai, 2008).
Applications in Medicinal Chemistry
Histamine H4 Receptor Ligands : The study explores the synthesis of a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This research is significant for understanding the therapeutic potential of these compounds in pain and anti-inflammatory treatments (Altenbach et al., 2008).
Potential Anticancer Agents : The research on the synthesis and biological properties of fluoroaspartic acids and asparagine derivatives. These compounds show potential as anticancer agents, demonstrating the medical relevance of tert-butyl-based compounds in drug development (Wanner et al., 1980).
Safety and Hazards
Properties
IUPAC Name |
ditert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCMLBJAMFZEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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